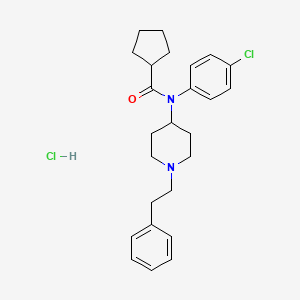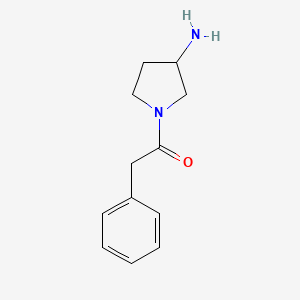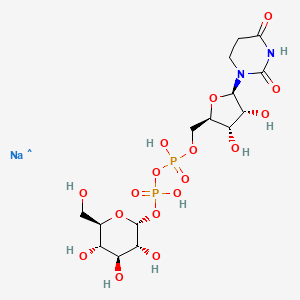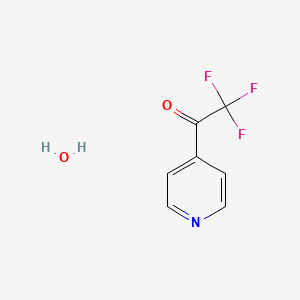
2,2,2-Trifluoro-1-(pyridin-4-yl)ethanone hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(pyridin-4-yl)ethanone hydrate is a chemical compound with the molecular formula C7H4F3NO. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanone hydrate typically involves the reaction of pyridine with trifluoroacetic anhydride in the presence of a solvent such as methylene chloride. The reaction is carried out at room temperature, and the product is purified through distillation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, ensuring the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(pyridin-4-yl)ethanone hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted acids, alcohols, and other derivatives, depending on the specific reaction pathway .
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(pyridin-4-yl)ethanone hydrate is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanone hydrate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its reactivity, allowing it to participate in various chemical reactions. The pyridine ring can interact with biological molecules, potentially affecting biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride monohydrate: This compound has a similar trifluoromethyl group but differs in the attached ring structure.
1-Trifluoroacetyl piperidine: Another compound with a trifluoromethyl group, but with a different overall structure.
Uniqueness
2,2,2-Trifluoro-1-(pyridin-4-yl)ethanone hydrate is unique due to its combination of a trifluoromethyl group and a pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C7H6F3NO2 |
|---|---|
Poids moléculaire |
193.12 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-pyridin-4-ylethanone;hydrate |
InChI |
InChI=1S/C7H4F3NO.H2O/c8-7(9,10)6(12)5-1-3-11-4-2-5;/h1-4H;1H2 |
Clé InChI |
IZGZVULVJAMILC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C(=O)C(F)(F)F.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Nitro-2,3-bis(oxidanylidene)-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide](/img/structure/B15134396.png)
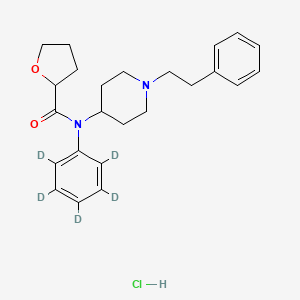
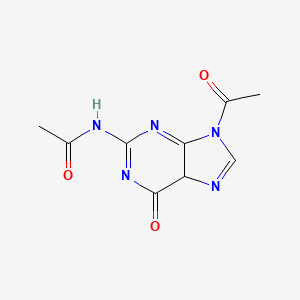
![N-[3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl-2,4,5,6-d4]-acetamide-2,2-d2](/img/structure/B15134409.png)
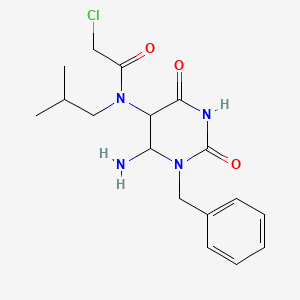


![methyl 2-[(3Z)-oxolan-3-ylidene]acetate](/img/structure/B15134441.png)
![3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron;iron(5+);hydroxide](/img/structure/B15134448.png)
![N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxopiperidine-3-carboxamide](/img/structure/B15134453.png)
